FGFR4 Biochemical Inhibition: 3-Fluoro-4-methylphenyl Substitution Achieves 43 nM IC50 — Distinct from Chloro-Analog PLK4 Annotation
The target compound inhibits recombinant His-tagged human FGFR4 catalytic domain (residues 781–1338) with an IC50 of 43 nM, measured by caliper mobility-shift assay in a 1-hour incubation [1]. In contrast, the structurally analogous 1-(3-chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is annotated as a PLK4 inhibitor with antiproliferative IC50 values of 15–20 µM in MCF7, A549, and HT29 cancer cell lines . The fluorine-to-chlorine swap on the aryl ring thus redirects kinase-target engagement from PLK4 at micromolar potency to FGFR4 at nanomolar potency — a >300-fold shift in annotated primary target.
| Evidence Dimension | Biochemical kinase inhibition potency |
|---|---|
| Target Compound Data | FGFR4 IC50 = 43 nM (recombinant His-tagged human FGFR4, caliper mobility-shift assay, 1 h) |
| Comparator Or Baseline | 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea: annotated PLK4 inhibitor; antiproliferative IC50 = 15–20 µM in MCF7, A549, HT29 |
| Quantified Difference | Target shift from PLK4 (µM) to FGFR4 (43 nM); ~300-fold potency differential in distinct kinase targets |
| Conditions | Biochemical FGFR4 assay: insect-cell-expressed His-tagged FGFR4 (781–1338), 1 h incubation, caliper readout. Cellular antiproliferative: MCF7/A549/HT29, 72 h (chloro-analog). |
Why This Matters
Procurement of the chloro-analog for an FGFR4-dependent model would yield a false negative, as it lacks the 3-fluoro substitution required for FGFR4 hinge-region engagement — the target compound is the appropriate chemical probe for FGFR4-focused studies.
- [1] BindingDB PrimarySearch_ki. Inhibition of recombinant His-tagged human FGFR4 (IC50: 43 nM). InChIKey: WLGNRGUHFXSZIL-UHFFFAOYSA-N. Accessed 2026. View Source
